2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

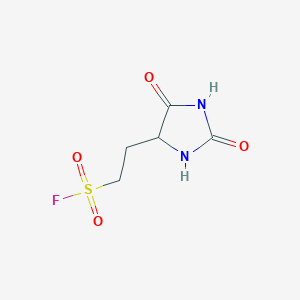

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride is a chemical compound with a complex structure that includes an imidazolidinone ring and a sulfonyl fluoride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride with a fluoride source. The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and stringent quality control measures would be essential to ensure consistency and safety in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonamide.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Applications De Recherche Scientifique

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can form covalent bonds with active site residues .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

The uniqueness of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonamide and sulfonyl chloride counterparts. This makes it particularly useful in applications requiring selective reactivity with nucleophiles .

Activité Biologique

Overview of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride

This compound is a sulfonyl fluoride derivative that has garnered interest in biological and medicinal chemistry due to its potential applications in drug design and development. The compound's structure suggests it may interact with various biological targets, particularly enzymes that are susceptible to sulfonylation.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₅H₈N₂O₄S

- Molecular Weight : Approximately 192.19 g/mol

- Structural Features :

- Imidazolidinone ring

- Sulfonyl fluoride group

The biological activity of sulfonyl fluorides typically involves their ability to act as electrophiles, which can react with nucleophilic sites on proteins, such as cysteine residues. This reactivity can lead to the inhibition of enzymes or modulation of protein function.

Enzyme Inhibition

Research indicates that compounds with sulfonyl fluoride groups can serve as potent inhibitors for various enzymes:

- Proteases : These enzymes often contain nucleophilic serine or cysteine residues that can be targeted by sulfonyl fluorides.

- Carbonic Anhydrases : Sulfonyl fluorides have been studied for their ability to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms.

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrases : A study demonstrated that sulfonyl fluorides could effectively inhibit carbonic anhydrase activity, leading to potential applications in treating conditions like glaucoma and edema. The inhibition mechanism involved the formation of a covalent bond between the enzyme's active site and the sulfonyl fluoride group.

- Antimicrobial Activity : Some derivatives of sulfonyl fluorides have shown promise in antimicrobial applications. For instance, compounds similar to this compound were tested against various bacterial strains, exhibiting significant inhibitory effects.

- Cancer Research : There is ongoing research into the use of sulfonyl fluorides in cancer therapy. Their ability to selectively target tumor-associated enzymes could lead to novel therapeutic strategies.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFRMHWJIOBACQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)C1C(=O)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.